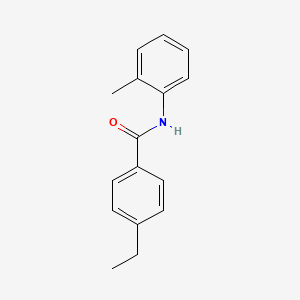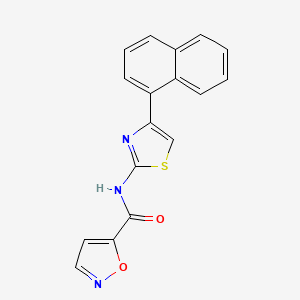
N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives involves the interaction of aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates . Microwave-assisted Hantzsch thiazole synthesis is also used for the synthesis of certain thiazole derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- A study by Aleksandrov et al. (2018) described the synthesis and reactivity of related naphtho-fused 1,3-thiazole compounds, providing a foundation for understanding the chemical behavior of N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide (Aleksandrov, El’chaninov, & Stepanov, 2018).
Antimicrobial and Anticonvulsant Screening
- Research by Arshad et al. (2019) explored β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones for their anticonvulsant activity, suggesting potential applications in neuroscience and pharmacology (Arshad, Al-Otaibi, Mustafa, Shousha, & Alshahrani, 2019).
Antimicrobial and Anti-proliferative Activities
- Mansour et al. (2020) synthesized derivatives of thiazolyl pyrazoline linked to benzo[1,3]dioxole and evaluated their antimicrobial and anti-proliferative properties, which could be relevant to the study of N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Antimycobacterial Activity
- A 2016 study by Goněc et al. focused on N-alkoxyphenylhydroxynaphthalenecarboxamides, revealing significant antimycobacterial activity, which could imply similar potential for N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide (Goněc, Pospíšilová, Kauerová, Kos, Doháňošová, Oravec, Kollar, Coffey, Liptaj, Čížek, & Jampílek, 2016).
Synthesis and Anticancer Evaluation
- Salahuddin et al. (2014) synthesized naphthalene derivatives with benzimidazole and evaluated their anticancer potential. This suggests that similar naphthalene derivatives like N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide could be explored for oncological applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Propiedades
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16(15-8-9-18-22-15)20-17-19-14(10-23-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYWZNVXXOIJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

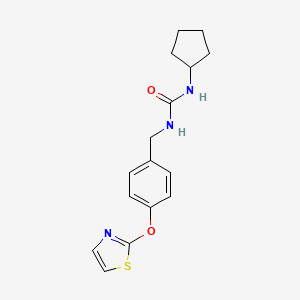
![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![3-Methyl-N-(5-methyl-2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636531.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
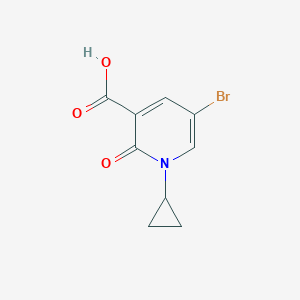
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
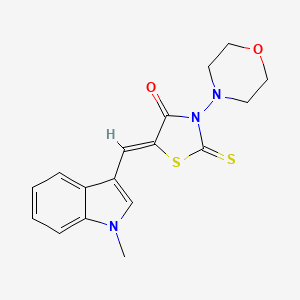
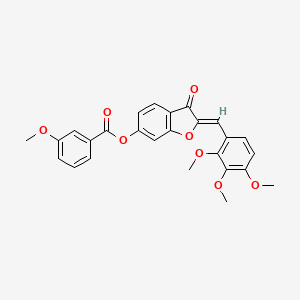
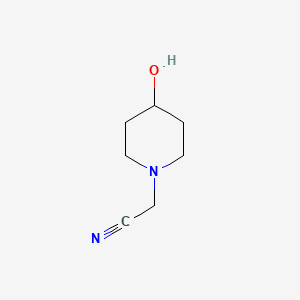
![7-(3,4-diethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636547.png)
![Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2636548.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)
